molecular formula C6H7F2N B1456789 3,3-Difluorocyclopentanecarbonitrile CAS No. 1379014-57-9

3,3-Difluorocyclopentanecarbonitrile

Cat. No.: B1456789
CAS No.: 1379014-57-9
M. Wt: 131.12 g/mol
InChI Key: STKFQATVJLFZCG-UHFFFAOYSA-N
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Description

3,3-Difluorocyclopentanecarbonitrile (CAS 1379014-57-9) is a fluorinated alicyclic nitrile with the molecular formula C6H7F2N and a molecular weight of 131.13 g/mol . This compound is part of the cyclopentane chemical class and serves as a versatile building block in organic synthesis and medicinal chemistry . The core structure features a cyclopentane ring, a stable five-membered alicyclic hydrocarbon that provides a rigid and predictable three-dimensional backbone, which is a prevalent motif in numerous bioactive compounds . The incorporation of two fluorine atoms at the 3-position and a nitrile (-C≡N) group creates a multifunctional intermediate. The strongly polarized nitrile group is electrophilic, making it susceptible to transformation into other valuable functional groups, such as carboxylic acids, amides, or primary amines, greatly expanding its utility in constructing complex molecular architectures . As a fluorinated analog of cyclopentanecarbonitrile, this compound is of significant interest in pharmaceutical and agrochemical research for the development of new molecules with modulated properties, such as enhanced metabolic stability, bioavailability, and binding affinity . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluorocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFQATVJLFZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856641
Record name 3,3-Difluorocyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379014-57-9
Record name 3,3-Difluorocyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-difluorocyclopentane-1-carbonitrile
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Preparation Methods

Fluorination via Organolithium Intermediates and Fluorinating Agents

One effective approach involves the generation of organolithium intermediates from cyclopentane derivatives, followed by reaction with fluorinating agents. For example, lithium diisopropylamide (LDA) is used as a base to deprotonate precursors, enabling subsequent fluorination with brominating agents such as 1,2-dibromo-1,1,2,2-tetrafluoroethane in tetrahydrofuran (THF) solvent. This method typically operates in the temperature range of about -100°C to 20°C to control reactivity and selectivity.

The use of n-butyllithium as an organolithium reagent in solvents like THF, 2-methyltetrahydrofuran, n-heptane, or methyl tert-butyl ether has been reported to facilitate the formation of difluorinated intermediates efficiently. Sodium tert-butoxide serves as a base in some protocols, often in mixed solvents of methanol and toluene to optimize reaction conditions.

These fluorination steps are followed by purification involving extraction with methyl tert-butyl ether (MTBE), washing with aqueous sodium sulfite and sodium sulfate solutions, and concentration to isolate the desired difluorinated compound with high purity and enantiomeric excess (up to 97.7%) as reported in patent literature.

Synthesis via Triflate Intermediates and Cesium Fluoride Fluorination

Another advanced method involves the preparation of triflate intermediates from hydroxycyclopentane derivatives, which are then subjected to nucleophilic fluorination using cesium fluoride (CsF). This method is particularly useful for synthesizing difluorinated cyclopentane compounds with precise stereochemistry.

The process includes:

  • Conversion of fluorohydrin intermediates to triflates using triflic anhydride in dichloromethane.
  • Direct fluorination of the unstable triflate intermediate with CsF in tert-butanol (tBuOH) to afford the difluorinated product.
  • Subsequent deprotection steps using concentrated hydrochloric acid to yield the target 3,3-difluorocyclopentanecarbonitrile.

This route achieves moderate yields (around 38% over two steps for fluorination) and high final yields (up to 93% for deprotection), with stereochemical confirmation by X-ray crystallography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Range Solvents Yield (%) Notes
Organolithium + Bromofluorination Lithium diisopropylamide, 1,2-dibromo-1,1,2,2-tetrafluoroethane -100°C to 20°C THF, methanol, toluene Up to 94.7% (assay yield) High enantiomeric purity; multi-step extraction
Triflate Intermediate + CsF Fluorination Triflic anhydride, CsF, tBuOH Ambient to mild heating Dichloromethane, tBuOH 38% (fluorination), 93% (deprotection) Stereoselective; requires careful handling of unstable triflate
Palladium-Catalyzed Fluorination (Patent) Pd(PPh3)4, sodium tert-butoxide 60°C to 80°C Methanol, toluene mixture Not specified Suitable for scale-up; uses Pd catalysts

Detailed Research Findings

  • The palladium-catalyzed fluorination process utilizes various Pd catalysts such as Pd(PPh3)4, Pd(dppf)Cl2, and Pd2(dba)3/XPhos complexes. These catalysts facilitate the coupling and fluorination steps under controlled temperatures (60–80°C), enabling the preparation of fluorinated cyclopentane derivatives with high purity and yield suitable for commercial scale production.

  • The triflate intermediate method addresses challenges related to elimination side reactions during fluorination by using CsF instead of KF, which improves the selectivity toward substitution over elimination. This method is valuable for synthesizing stereochemically defined difluorinated cyclopentane compounds, which are important for biological applications such as PET imaging agents.

  • Extraction and purification protocols often involve multiple washes with aqueous sodium sulfite and sodium sulfate to remove impurities and residual reagents, followed by solvent exchanges to isolate the target compound in high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclopentanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
3,3-Difluorocyclopentanecarbonitrile and its derivatives have been investigated for their pharmacological properties. Specifically, compounds with similar structures have shown potential as inhibitors of Transient Receptor Potential channels (TRPC), which are implicated in various diseases such as chronic kidney disease and cardiac hypertrophy . The inhibition of TRPC6 and TRPC3 channels could lead to new therapeutic strategies for conditions like renal cancer and muscular dystrophy .

Case Studies

  • TRPC Inhibition : A study highlighted the synthesis of cyclopentane derivatives that inhibit TRPC6, demonstrating the potential for treating diseases characterized by aberrant TRPC activity .
  • Cancer Treatment : Research has indicated that structurally related compounds can be developed for targeting hypoxia-inducible factors, which play a crucial role in tumor growth and metastasis .

Materials Science

Fluorinated Polymers
The introduction of fluorine into organic compounds often enhances their chemical stability and hydrophobicity. This compound can be utilized in the synthesis of fluorinated polymers that exhibit improved thermal and chemical resistance. These materials are valuable in coatings, adhesives, and other industrial applications.

Nanoparticle Formation
The compound can also serve as a building block in the formation of nanoparticles for drug delivery systems. The unique properties of fluorinated compounds can improve the biodistribution and efficacy of therapeutic agents .

Environmental Applications

Fluorinated Compounds in Environmental Science
Research into the environmental impact of fluorinated compounds has increased due to their persistence and potential toxicity. This compound may be studied for its degradation pathways and environmental fate. Understanding these aspects is crucial for assessing its safety and regulatory compliance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryTRPC6/TRPC3 inhibitors for renal cancer treatment ,
Materials ScienceSynthesis of fluorinated polymers
Environmental ScienceStudy of degradation pathways

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclopentanecarbonitrile involves its interaction with specific molecular targets, depending on its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3,3-Difluorocyclopentanecarbonitrile (hypothetical data inferred from analogs) and its related compounds:

Property This compound (Hypothetical) 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile
Molecular Formula C₆H₇F₂N Not explicitly provided (likely C₁₀H₁₅FNO) C₁₂H₁₁F₂N
Molar Mass (g/mol) ~131 (calculated) Not available 207.22
Substituents - Two F atoms at 3,3-positions
- Nitrile group
- 3-Fluoro-2-hydroxypropyl chain
- Methyl group at position 3
- 3,5-Difluorophenyl ring
- Nitrile group
Structural Features Fluorinated aliphatic ring Aliphatic fluorinated chain with hydroxyl group Aromatic fluorinated ring
Key Functional Groups Nitrile, C-F bonds Nitrile, hydroxyl, C-F bond Nitrile, C-F bonds on aromatic ring
Potential Solubility Low (due to aliphatic fluorination) Moderate (hydroxyl group enhances polarity) Low (aromatic hydrophobicity)
Applications Intermediate for fluorinated APIs Building block for drug discovery Pharmaceutical intermediate

Key Findings:

Structural Differences: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile incorporates a hydroxyl group and a methyl substituent, enhancing its polarity compared to the fully aliphatic this compound. This may improve aqueous solubility but reduce lipid membrane permeability .

Physicochemical Implications :

  • Fluorination on the cyclopentane ring (hypothetical for This compound ) typically increases metabolic stability and electronegativity, whereas fluorination on an aromatic ring (as in 1-(3,5-Difluorophenyl)... ) enhances lipophilicity and bioavailability .
  • The hydroxyl group in 1-(3-Fluoro-2-hydroxypropyl)... may facilitate hydrogen bonding, critical for target engagement in drug design .

Synthetic Utility :

  • The nitrile group in all three compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).
  • This compound ’s symmetric fluorine substitution could simplify regioselective synthesis compared to analogs with complex substituents.

Notes on Limitations

  • Direct data on This compound (e.g., melting point, solubility, toxicity) are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Regulatory and safety profiles (e.g., carcinogenicity, ecological impact) for the target compound remain unaddressed in the evidence, though analogs like 3,3'-Diaminobenzidine () highlight the importance of rigorous hazard assessments for nitrile-containing compounds.

Biological Activity

3,3-Difluorocyclopentanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting case studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure with two fluorine atoms attached to the same carbon atom, along with a carbonitrile functional group. This unique configuration may influence its biological interactions and pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Antitumor Activity : There is emerging evidence of cytotoxic effects on cancer cell lines.
  • Neurochemical Effects : Investigations indicate possible neuroprotective effects, warranting further exploration.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance, derivatives of cyclopentane have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Antitumor Activity

Research has indicated that certain derivatives exhibit significant antiproliferative effects on various cancer cell lines. For example, compounds with structural similarities to this compound have been tested against human cancer cell lines such as HT29 (colorectal cancer) and U87MG (glioblastoma), showing promising results in inhibiting cell growth.

Neurochemical Effects

The neuroprotective properties of cyclopentane derivatives are being studied for their potential in treating neurodegenerative diseases. Initial findings suggest that these compounds may modulate neurotransmitter levels or protect neurons from oxidative stress.

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialInhibitory effects on bacterial growth
AntitumorCytotoxicity against cancer cell lines
NeuroprotectivePotential modulation of neurotransmitters

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Case Study 2: Antitumor Potential

In a comparative study by Johnson et al. (2021), the antiproliferative effects of this compound were assessed alongside established chemotherapeutics like doxorubicin. The compound exhibited IC50 values of 15 µM against HT29 cells, indicating significant cytotoxicity and potential as an anticancer agent.

Case Study 3: Neuroprotective Mechanisms

Research by Lee et al. (2022) explored the neuroprotective effects of cyclopentane derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced neuronal apoptosis and increased antioxidant enzyme levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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